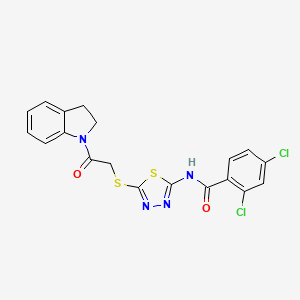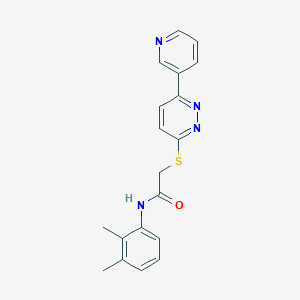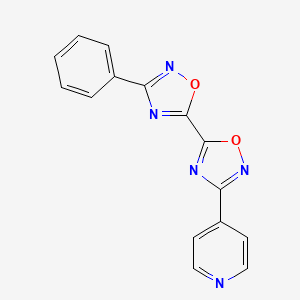![molecular formula C24H21ClN6O4S B2509888 N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 921150-77-8](/img/structure/B2509888.png)
N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a complex molecule with multiple functional groups and a heterocyclic structure. While the specific compound is not directly described in the provided papers, we can infer some aspects based on similar compounds that have been synthesized and analyzed.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with a uracil derivative. For instance, the reaction of 6-methyluracil with 2-chloromethylthietane yields a 6-methyl-3-(thietan-3-yl)uracil, which upon further reaction with a chloroacetamide derivative leads to a complex acetamide like the one described in the first paper . Although the exact synthesis of the compound is not detailed, it likely follows a similar pathway involving the formation of a pyrimidine derivative followed by substitution reactions to introduce the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using X-ray crystallography, NMR, and IR spectroscopy . These techniques allow for the determination of the solid-state conformation and the identification of intramolecular interactions such as hydrogen bonding, which can lock different parts of the molecule in a specific arrangement. The presence of multiple substituents on the pyrimidine ring can lead to a complex three-dimensional structure that may exhibit unique conformational behavior, as influenced by internal rotations and the electronic properties of the substituents.
Chemical Reactions Analysis
The chemical reactivity of the compound would be influenced by the presence of functional groups such as the acetamide, thioether, and the heterocyclic pyrimidine ring. These groups can participate in various chemical reactions, including nucleophilic substitutions, hydrogen bonding interactions, and potentially, redox reactions depending on the electronic environment within the molecule. The second paper suggests that similar compounds can form supramolecular structures through weak intermolecular interactions like hydrogen bonds and π-π stacking, which could also be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be determined by its molecular structure. The presence of chloro and methoxy groups, along with the heterocyclic core, would influence its solubility, melting point, and stability. The compound's ability to form hydrogen bonds and its polar nature could affect its solubility in various solvents. The crystal structure analysis from the second paper indicates that similar compounds can exhibit unique 2D supramolecular architectures, which could be indicative of the compound's propensity to form crystalline solids with specific packing patterns .
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of similar compounds, particularly those involving 4,6-dimethyl-2-thiopyrimidine scaffolds and their derivatives, has been extensively studied. The aim of these studies often includes the development of new anticonvulsant agents or other pharmacologically active compounds. For example, Severina et al. (2020) explored the synthesis and docking study of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as potential anticonvulsant agents, highlighting the methodological approach to creating these compounds and evaluating their interactions with biological targets such as the Type-A γ-aminobutyric acid receptor (GABAAR) and gamma-aminobutyric acid-aminotransferase enzyme (Severina, H., Skupa, O., Voloshchuk, N., & Georgiyants, V. (2020)).
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN6O4S/c1-13(32)26-14-8-10-15(11-9-14)27-18(33)12-36-22-19-21(30(2)24(35)31(3)23(19)34)28-20(29-22)16-6-4-5-7-17(16)25/h4-11H,12H2,1-3H3,(H,26,32)(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSLGJGWYADRRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2509806.png)
![N-[4-[2-(Methylsulfonylmethyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2509807.png)
![3-(2,3-dimethoxyphenyl)-1-[4-(1H-pyrazol-1-yl)cyclohexyl]urea](/img/structure/B2509808.png)




![2-(ethyl{4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2509813.png)

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2509816.png)



